molecular formula C22H25N3O4 B2460296 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1203264-04-3

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2460296
CAS No.: 1203264-04-3
M. Wt: 395.459
InChI Key: FRBPAGVRKGVTID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring a urea linkage, a cyclopropanecarbonyl group, and a tetrahydroquinolin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea, one common synthetic route involves the reaction between 1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and 2,3-dimethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI). The reaction typically occurs under mild conditions, often in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthesis route for scale, ensuring high yield and purity. This often includes refining reaction conditions and employing continuous flow techniques to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions, including:

  • Oxidation: Potential to form oxidized derivatives under appropriate conditions.

  • Reduction: Possible reduction to simpler analogs.

  • Substitution: Various substituents can replace specific functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

  • Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts for reduction.

  • Substitution Reactions: Utilizing nucleophiles or electrophiles in suitable solvents like dichloromethane or ethanol.

Major Products: Depending on the reaction, major products may include oxidized derivatives, reduced analogs, or substituted versions of the original compound.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Medicine: Investigation as a potential therapeutic agent in various diseases.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The pathways can vary, but understanding these interactions is crucial for harnessing its full potential in scientific research.

Comparison with Similar Compounds

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea stands out due to its combination of functional groups. Similar compounds might include:

  • 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

  • 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

  • 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea

This overview provides a comprehensive understanding of this compound, showcasing its synthesis, reactions, applications, and unique characteristics. Fascinating stuff! If there are any specific areas you'd like to explore further, let me know.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBPAGVRKGVTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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